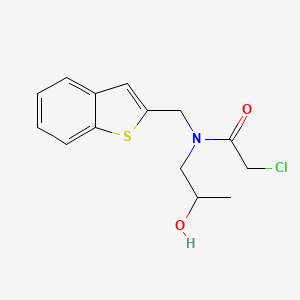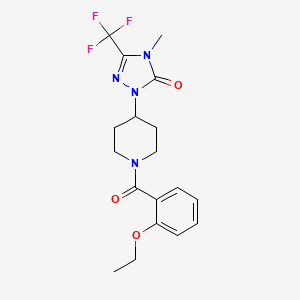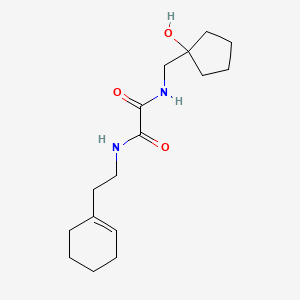![molecular formula C21H26N4 B2469570 N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899390-45-5](/img/structure/B2469570.png)
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C21H26N4 and its molecular weight is 334.467. The purity is usually 95%.
BenchChem offers high-quality N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Here’s a comprehensive analysis of the scientific research applications of N-(butan-2-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine (also known as STK852303, F3348-0434, or N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine). This compound, a quinazoline derivative, has several notable applications in scientific research:
Anticancer Research
Quinazoline derivatives, including STK852303, have shown significant potential in anticancer research. These compounds can inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The structural features of STK852303 make it a promising candidate for developing new anticancer agents .
Antibacterial Activity
STK852303 has been studied for its antibacterial properties. Quinazoline derivatives are known to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes STK852303 a valuable compound in the search for new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
Research has indicated that quinazoline derivatives can possess anti-inflammatory properties. STK852303 may help in reducing inflammation by inhibiting specific pathways involved in the inflammatory response. This application is particularly relevant for developing treatments for chronic inflammatory diseases .
Antiviral Research
STK852303 has potential applications in antiviral research. Quinazoline derivatives have been found to inhibit the replication of certain viruses, making them useful in the development of antiviral drugs. This could be particularly important for treating viral infections that currently have limited treatment options .
Neuroprotective Effects
Studies have suggested that quinazoline derivatives can have neuroprotective effects, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. STK852303 could be explored for its ability to protect neurons from damage and improve cognitive function .
Antioxidant Properties
The antioxidant properties of quinazoline derivatives, including STK852303, make them useful in combating oxidative stress. This is important in the context of diseases where oxidative damage plays a critical role, such as cardiovascular diseases and certain types of cancer .
Antidiabetic Research
Quinazoline derivatives have been investigated for their potential in managing diabetes. STK852303 may help regulate blood glucose levels and improve insulin sensitivity, making it a candidate for developing new antidiabetic medications .
Antifungal Activity
STK852303 has also been studied for its antifungal properties. Quinazoline derivatives can inhibit the growth of various fungal species, which is crucial for developing treatments for fungal infections, especially those resistant to current antifungal drugs .
These applications highlight the versatility and potential of STK852303 in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development, contributing to advancements in medicine and pharmacology.
Quinazoline derivatives: synthesis and bioactivities Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application
Propiedades
IUPAC Name |
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-4-14(2)22-20-17-12-8-9-13-18(17)23-21-19(15(3)24-25(20)21)16-10-6-5-7-11-16/h5-7,10-11,14,22H,4,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHXGFPECHMTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2CCCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)




![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)




![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)
